molecular formula C12H12O B8231109 1,3-Dimethylnaphthalen-2-ol CAS No. 106949-25-1

1,3-Dimethylnaphthalen-2-ol

Cat. No.: B8231109
CAS No.: 106949-25-1
M. Wt: 172.22 g/mol
InChI Key: XQFNYYJKCBOXHX-UHFFFAOYSA-N
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Description

1,3-Dimethylnaphthalen-2-ol is an organic compound with the molecular formula C₁₂H₁₂O. It is a derivative of naphthalene, characterized by the presence of two methyl groups at the 1 and 3 positions and a hydroxyl group at the 2 position. This compound is known for its off-white to white solid appearance and has a molecular weight of 172.22 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3-Dimethylnaphthalen-2-ol can be synthesized through various methods. One common synthetic route involves the alkylation of 2-naphthol with methyl iodide in the presence of a base such as potassium carbonate. The reaction typically occurs under reflux conditions in a suitable solvent like acetone or ethanol. The product is then purified through recrystallization .

Industrial Production Methods

Industrial production of this compound often involves similar alkylation reactions but on a larger scale. The process may include additional steps such as distillation and chromatography to ensure high purity and yield. The reaction conditions are optimized to minimize by-products and maximize efficiency .

Chemical Reactions Analysis

Types of Reactions

1,3-Dimethylnaphthalen-2-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1,3-Dimethylnaphthalen-2-ol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of 1,3-Dimethylnaphthalen-2-ol involves its interaction with various molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. The compound’s aromatic structure allows it to interact with enzymes and receptors, potentially modulating their activity. Specific pathways and targets depend on the context of its application, such as antimicrobial or anticancer effects .

Comparison with Similar Compounds

Similar Compounds

    1,3-Dimethylnaphthalene: Lacks the hydroxyl group, making it less reactive in certain chemical reactions.

    2-Naphthol: Lacks the methyl groups, resulting in different physical and chemical properties.

    1,3-Dimethyl-2-naphthoquinone: An oxidized form with distinct chemical behavior

Uniqueness

1,3-Dimethylnaphthalen-2-ol is unique due to the presence of both methyl groups and a hydroxyl group, which confer specific reactivity and potential biological activity. Its structure allows for diverse chemical modifications, making it a valuable compound in various fields of research and industry .

Properties

IUPAC Name

1,3-dimethylnaphthalen-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12O/c1-8-7-10-5-3-4-6-11(10)9(2)12(8)13/h3-7,13H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQFNYYJKCBOXHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=CC=CC=C2C(=C1O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00598376
Record name 1,3-Dimethylnaphthalen-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00598376
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

106949-25-1
Record name 1,3-Dimethylnaphthalen-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00598376
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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